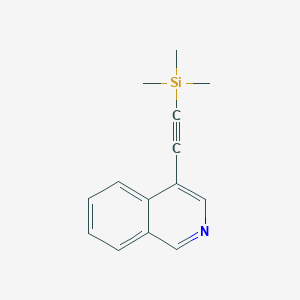
4-((Trimethylsilyl)ethynyl)isoquinoline
Overview
Description
4-((Trimethylsilyl)ethynyl)isoquinoline, commonly known as TES-Q, is a hybrid molecule that finds its application in both biological and chemical research. It has a molecular formula of C14H15NSi .
Synthesis Analysis
The synthesis of 4-((Trimethylsilyl)ethynyl)isoquinoline starts from 4-bromoisoquinoline. This reaction employs Sonogashira cross-coupling reaction, with trimethylsilylacetylene, copper iodide, palladium catalyst, and triethylamine, in a mixture of tetrahydrofuran and dimethylformamide . The trimethylsilyl group is used as a protecting group for alcohols .Molecular Structure Analysis
The molecular weight of 4-((Trimethylsilyl)ethynyl)isoquinoline is 225.36 g/mol. The average mass is 225.361 Da and the monoisotopic mass is 225.097382 Da .Chemical Reactions Analysis
The trimethylsilyl group in 4-((Trimethylsilyl)ethynyl)isoquinoline is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications . The hydrosilylation of unsymmetrical internal 4-[(trimethylsilyl)ethynyl]-phenylboronic acid pinacol ester with 3a resulted in the selective formation of the (E)-isomer .Scientific Research Applications
Synthesis of Anticancer Agents
One of the promising applications of 4-((Trimethylsilyl)ethynyl)isoquinoline is in the synthesis of novel anticancer agents. Researchers have designed and synthesized derivatives, such as isoquinoline-1,2,3-triazole compounds, which have shown potential cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells . These derivatives can inhibit tubulin polymerization, a crucial process in cell division, indicating their potential as antimitotic agents in cancer therapy .
Organic Synthesis Building Blocks
As a building block in organic synthesis, 4-((Trimethylsilyl)ethynyl)isoquinoline can be used to create a variety of complex organic molecules. Its structure allows for further functionalization, making it a versatile reagent for constructing larger, more complex chemical entities with potential applications in pharmaceuticals and materials science .
Mechanism of Action
Target of Action
The primary target of “4-((Trimethylsilyl)ethynyl)isoquinoline” is tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for various cellular functions including chromosome division, cell growth, cell shape, transport, and motility .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine site of tubulin and forming hydrogen bonds in the active site of β-tubulin . This interaction inhibits in vitro tubulin polymerization , which is a critical process for the formation and function of microtubules.
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics, which can extend far beyond the ability to destroy cells in the mitosis phase. This includes the induction of apoptosis at all phases of the cell cycle . The disruption of microtubule dynamics can also lead to the destruction of tumorous vasculature .
Result of Action
The result of the action of “4-((Trimethylsilyl)ethynyl)isoquinoline” is the inhibition of cell growth, specifically causing cell cycle arrest at the G2/M phase . This leads to the death of cancer cells, making this compound a potential anticancer agent .
Safety and Hazards
4-((Trimethylsilyl)ethynyl)isoquinoline is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
properties
IUPAC Name |
2-isoquinolin-4-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-8-13-11-15-10-12-6-4-5-7-14(12)13/h4-7,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVOTDOLFSKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517605 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Trimethylsilyl)ethynyl)isoquinoline | |
CAS RN |
86549-28-2 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

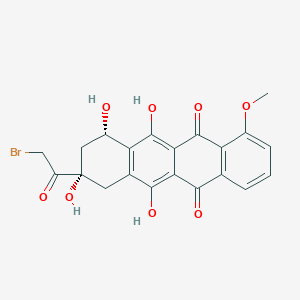
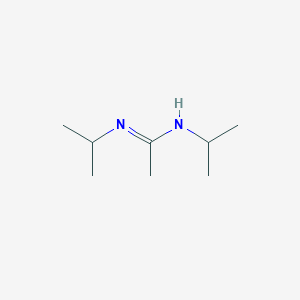
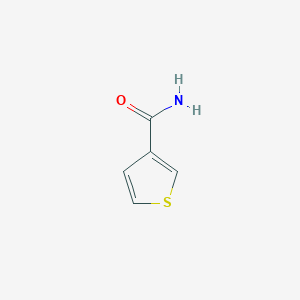




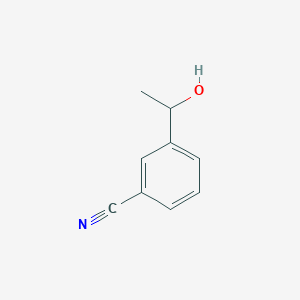
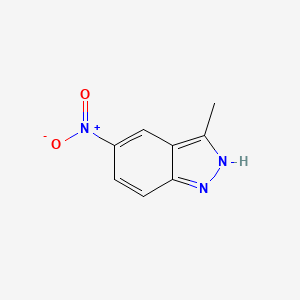
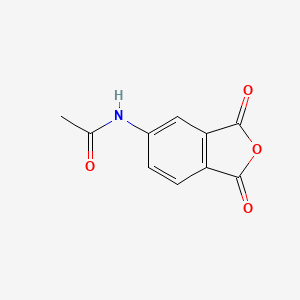
![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
